Z-Phe-osu Z-Phe-osu
Brand Name: Vulcanchem
CAS No.: 3397-32-8
VCID: VC21543475
InChI: InChI=1S/C21H20N2O6/c24-18-11-12-19(25)23(18)29-20(26)17(13-15-7-3-1-4-8-15)22-21(27)28-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,27)
SMILES: C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C21H20N2O6
Molecular Weight: 396.4 g/mol

Z-Phe-osu

CAS No.: 3397-32-8

Cat. No.: VC21543475

Molecular Formula: C21H20N2O6

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

Z-Phe-osu - 3397-32-8

CAS No. 3397-32-8
Molecular Formula C21H20N2O6
Molecular Weight 396.4 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C21H20N2O6/c24-18-11-12-19(25)23(18)29-20(26)17(13-15-7-3-1-4-8-15)22-21(27)28-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,27)
Standard InChI Key MOJNKVWQJKPXCT-UHFFFAOYSA-N
Isomeric SMILES C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
SMILES C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator